molecular formula C20H14ClFN6O2 B2972122 9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921550-04-1

9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2972122
CAS RN: 921550-04-1
M. Wt: 424.82
InChI Key: GTEZTWMCRSVFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C20H14ClFN6O2 and its molecular weight is 424.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystallographic Analysis

Research has focused on the synthesis and crystallographic analysis of triazolo purine derivatives, demonstrating their structural complexity and potential for further chemical modifications. For example, Yahyazadeh and Daneshmandi (2013) reported on the high-yield preparation of a triazolo purine derivative, highlighting the compound's structural confirmation through X-ray analysis and the excellent agreement of semiempirical calculations with the crystal structure (Yahyazadeh & Daneshmandi, 2013).

Anticonvulsant Activity

The anticonvulsant activity of triazolo purine analogues has been a significant area of research. Kelley et al. (1995) synthesized analogues with isosteric replacements of the imidazole ring and tested them for anticonvulsant activity, finding that these modifications led to variations in activity against seizures in rats (Kelley et al., 1995).

Anti-Proliferative Agents

Research into novel anti-cancer agents has led to the synthesis of fused triazolo purine derivatives, evaluated for their anti-proliferative activity against various human cancer cell lines. Ramya Sucharitha et al. (2021) reported compounds showing potent activity, with some derivatives demonstrating stronger activity against specific cancer cell lines than standard drugs (Ramya Sucharitha et al., 2021).

Coordination Chemistry

The interaction of triazolo purine derivatives with divalent metal cations to generate solid complexes has been explored, revealing insights into second-sphere interactions through hydrogen bonding and the impact on crystal structure and stability (Maldonado et al., 2009).

Antiviral and Antibacterial Activity

The synthesis of guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system aimed at evaluating antiviral and antibacterial activities has also been a focus. These compounds have been assessed for their potential as immunotherapeutic agents, with some showing significant activity (Kini et al., 1991).

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-12-4-2-3-5-14(12)21)19-25-24-16(28(18)19)11-6-8-13(22)9-7-11/h2-9H,10H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEZTWMCRSVFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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